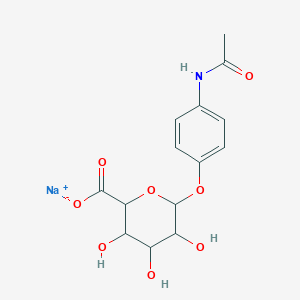

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

对乙酰氨基酚葡萄糖醛酸苷(钠盐)是广泛使用的止痛药和退热药对乙酰氨基酚的无活性代谢产物。 它是通过 UDP-葡萄糖醛酸转移酶同工酶 UGT1A6、UGT1A9、UGT1A1 和 UGT2B15 对对乙酰氨基酚进行葡萄糖醛酸化形成的 。该化合物在药物代谢和药代动力学研究中具有重要意义。

准备方法

合成路线和反应条件: 对乙酰氨基酚葡萄糖醛酸苷(钠盐)的合成通常涉及对乙酰氨基酚的葡萄糖醛酸化。 一种方法是将对乙酰氨基酚与 UDP-葡萄糖醛酸在 UDP-葡萄糖醛酸转移酶酶的存在下反应 。 另一种合成路线包括将甲基 4-(乙酰氨基)苯基 2,3,4-三-O-乙酰基-β-D-吡喃葡萄糖醛酸与水在四氢呋喃和甲醇中反应,然后用碳酸钾处理 .

工业生产方法: 对乙酰氨基酚葡萄糖醛酸苷(钠盐)的工业生产通常采用酶促葡萄糖醛酸化,使用重组人 UDP-葡萄糖醛酸转移酶。 这种方法确保了高特异性和高产率 .

化学反应分析

反应类型: 对乙酰氨基酚葡萄糖醛酸苷(钠盐)主要经历水解和酰基迁移反应。 水解可以在亲核试剂存在下发生,导致葡萄糖醛酸键断裂 .

常用试剂和条件:

酰基迁移: 该反应是碱催化的,并且在体外快速发生.

主要产物: 这些反应形成的主要产物包括对乙酰氨基酚和葡萄糖醛酸衍生物 .

科学研究应用

对乙酰氨基酚葡萄糖醛酸苷(钠盐)广泛用于科学研究,以研究药物代谢和药代动力学。 它用作模型化合物,用于了解葡萄糖醛酸化过程以及 UDP-葡萄糖醛酸转移酶的作用 。 此外,它还用于毒理学研究,以调查对乙酰氨基酚的代谢途径和潜在的毒性作用 .

作用机制

作为一种无活性代谢产物,对乙酰氨基酚葡萄糖醛酸苷(钠盐)不发挥药理作用。它的形成对于对乙酰氨基酚的解毒和排泄至关重要。 葡萄糖醛酸化过程涉及 UDP-葡萄糖醛酸转移酶将 UDP-葡萄糖醛酸中的葡萄糖醛酸转移到对乙酰氨基酚 .

类似化合物:

对乙酰氨基酚硫酸盐(钾盐): 对乙酰氨基酚通过硫酸化形成的另一种主要代谢产物。

4-乙酰氨基苯基 β-D-葡萄糖醛酸苷-d3(钠盐): 一种氘代类似物,用作分析研究中的内标.

独特性: 对乙酰氨基酚葡萄糖醛酸苷(钠盐)的独特性在于它是通过葡萄糖醛酸化形成的,葡萄糖醛酸化是主要的 II 期代谢途径。 这使其区别于其他代谢产物,例如对乙酰氨基酚硫酸盐,后者通过硫酸化形成 .

相似化合物的比较

Acetaminophen Sulfate (potassium salt): Another major metabolite of acetaminophen formed via sulfation.

4-Acetamidophenyl β-D-glucuronide-d3 (sodium salt): A deuterated analog used as an internal standard in analytical studies.

Uniqueness: Acetaminophen Glucuronide (sodium salt) is unique due to its formation through glucuronidation, a major phase II metabolic pathway. This distinguishes it from other metabolites like acetaminophen sulfate, which is formed via sulfation .

生物活性

Overview of Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

This compound, often referred to in research contexts as a derivative of phenolic compounds, has garnered attention for its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes both a sodium salt and multiple hydroxyl groups that may contribute to its biological activity.

Chemical Structure

- Molecular Formula : C14H16NNaO8

- Molecular Weight : 353.27 g/mol

- IUPAC Name : this compound

Antioxidant Properties

Research indicates that compounds with multiple hydroxyl groups often exhibit strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. The presence of three hydroxyl groups in the structure of this compound suggests it may effectively scavenge free radicals.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially providing therapeutic benefits in conditions characterized by inflammation.

Neuroprotective Activity

There is emerging evidence that phenolic compounds can exert neuroprotective effects. These effects may be mediated through the modulation of neuroinflammatory pathways and the enhancement of neuronal survival under stress conditions. This compound could have potential applications in neurodegenerative diseases.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

- In vitro studies have demonstrated that similar phenolic compounds exhibit significant radical scavenging activity.

- A comparative study showed that derivatives with multiple hydroxyl groups had enhanced antioxidant capacity compared to their mono-hydroxylated counterparts.

-

Anti-inflammatory Mechanisms :

- A study investigating the effects of related compounds on macrophage activation found that they significantly reduced the production of TNF-alpha and IL-6.

- Animal models of arthritis treated with these compounds showed reduced swelling and joint damage.

-

Neuroprotection in Animal Models :

- Research involving rodent models of Alzheimer’s disease indicated that treatment with phenolic derivatives improved cognitive function and reduced amyloid-beta plaque accumulation.

- Mechanistic studies suggested that these compounds modulate signaling pathways associated with neuronal survival.

属性

CAS 编号 |

120595-80-4 |

|---|---|

分子式 |

C14H16NNaO8 |

分子量 |

349.27 g/mol |

IUPAC 名称 |

sodium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |

InChI 键 |

OINXIJJEOMGKPB-CYRSAHDMSA-M |

SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

手性 SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |

规范 SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acetaminophen glucuronide, 4-Acetamidophenol Glucuronide, APAP Glucuronide, 4'-Hydroxyacetanilide Glucuronide, Paracetamol Glucuronide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。